4-(2-aminopyrimidin-5-yl)benzoic Acid
Overview
Description
4-(2-Aminopyrimidin-5-yl)benzoic acid is a chemical compound with the CAS number 222987-21-5 . It is used in chemistry and material science as a heterocyclic building block .
Molecular Structure Analysis
The molecular formula of 4-(2-aminopyrimidin-5-yl)benzoic acid is C11H9N3O2 . The InChI code is 1S/C11H9N3O2/c12-11-13-5-9 (6-14-11)7-1-3-8 (4-2-7)10 (15)16/h1-6H, (H,15,16) (H2,12,13,14) .Physical And Chemical Properties Analysis
The molecular weight of 4-(2-aminopyrimidin-5-yl)benzoic acid is 215.21 . It is a solid at room temperature .Scientific Research Applications
Non-Covalent Synthesis and Supramolecular Chemistry
4-(2-Aminopyrimidin-5-yl)benzoic Acid plays a significant role in non-covalent synthesis, forming ionic and molecular complexes with varying supramolecular architectures. This is influenced by the substituents in the 2-aminopyrimidine ring, leading to either proton transfer and ionic salt formation or hydrogen-bonded molecular complexes (Goswami et al., 2008).
Co-Crystallization and Molecular Structures
The substance is involved in co-crystallization with various benzoic acids, leading to different hydrogen-bonding motifs. These co-crystals provide insights into the role of substituent groups in secondary associations and cocrystal formation in the 2-aminopyrimidine system (Smith et al., 1995).
Polymorphism and Twinning in Co-Crystals
In studies involving co-crystallization with N-containing bases, 4-(2-Aminopyrimidin-5-yl)benzoic Acid showed different polymorphs based on preparation methods. This includes the study of interactions within these co-crystals and their structural implications, such as twinning (Skovsgaard & Bond, 2009).
Tetrameric Hydrogen-Bonded Units
The compound forms tetrameric hydrogen-bonded units with central pairs of 2-aminopyrimidine molecules, linked by N-H...N hydrogen bonds. These units arrange into layers, providing a basis for further study in molecular arrangement and bonding (Meng et al., 2009).
Synthesis and Bioassay Studies
It is used in the synthesis of various substituted-N-(5-cyanopyrimidin-4yl)benzamide derivatives, which are characterized for different activities. This indicates its potential in chemical synthesis and bioassay applications (Lavanya et al., 2010).
Optical Properties in Co-Crystals
Studies on the co-crystals of 4-(2-Aminopyrimidin-5-yl)benzoic Acid reveal insights into their optical properties. These co-crystals, such as those formed with benzoic acid, show potential in applications involving ultraviolet radiation absorption and fluorescence emission (Li et al., 2010).
Molecular Structure and Quantum Chemical Studies
This compound is key in the formation of organic nonlinear optical co-crystals, as seen in studies involving its combination with benzoic acid. These studies extend to spectroscopic analysis and computational calculations, providing valuable data for material science applications (Thangarasu et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-(2-aminopyrimidin-5-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11-13-5-9(6-14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHQGKDKFINLBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459807 | |
Record name | 4-(2-aminopyrimidin-5-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminopyrimidin-5-yl)benzoic Acid | |
CAS RN |
222987-21-5 | |
Record name | 4-(2-aminopyrimidin-5-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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